2-[(4-Methylbenzyl)sulfanyl]pyrimidine
Description
2-[(4-Methylbenzyl)sulfanyl]pyrimidine is a pyrimidine derivative featuring a sulfanyl (-S-) bridge connecting the pyrimidine ring to a 4-methylbenzyl group.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-10-3-5-11(6-4-10)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMGFPLTJIUSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)sulfanyl]pyrimidine typically involves the reaction of 4-methylbenzyl chloride with pyrimidine-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including 2-[(4-methylbenzyl)sulfanyl]pyrimidine, have been extensively studied for their antimicrobial properties. Research indicates that various pyrimidine compounds exhibit significant in vitro antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Efficacy : Compounds similar to this compound have shown promising results against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL .
- Mechanism of Action : The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways, making these compounds valuable in developing new antibiotics .
Anticancer Properties
Pyrimidines are also recognized for their anticancer activities. Several studies have highlighted the potential of pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
- CDK Inhibition : The compound has been shown to selectively inhibit CDK2, CDK4, and CDK6, which are implicated in tumor cell proliferation. This suggests that this compound could be explored further as an anticancer agent .
- Clinical Relevance : Given the role of CDKs in various cancers, including solid tumors and leukemias, this compound could serve as a lead structure for developing targeted cancer therapies .
Anti-inflammatory Applications
Research has also indicated that certain pyrimidine derivatives possess anti-inflammatory properties:
- Inflammation Models : In vivo studies have demonstrated that these compounds can reduce inflammation markers in models such as collagen-induced arthritis, suggesting their potential use in treating inflammatory diseases .
- Mechanistic Insights : The anti-inflammatory effects may be due to the modulation of immune responses and cytokine production, further supporting the exploration of these compounds in therapeutic contexts .
Agricultural Uses
In addition to their medicinal applications, pyrimidine derivatives have shown efficacy in agriculture:
- Pesticidal Activity : Compounds like this compound have been tested for their ability to inhibit plant pathogens, such as Xanthomonas oryzae, which causes bacterial leaf blight in rice. These studies indicate that certain derivatives can significantly reduce disease symptoms in plants .
- Mechanism of Action : The mode of action often involves disrupting the pathogen's cellular processes, making these compounds suitable candidates for developing new agrochemicals .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Analysis: Electron-donating groups (e.g., methyl, amino) enhance electron density on the pyrimidine ring, favoring nucleophilic reactions.
Crystal Packing and Hydrogen Bonding
Analysis : Smaller dihedral angles (e.g., 42.25° in ) correlate with stronger π-π stacking, while larger angles (e.g., 77.81° in ) disrupt coplanarity, affecting solubility and crystallinity.
Pharmacological Potential
Analysis: Diamino and dione derivatives show explicit biological activity due to hydrogen-bonding capacity . The target compound’s simpler structure may require functionalization (e.g., adding amino groups) for enhanced activity.
Physicochemical Properties
Analysis : Higher logP values (e.g., 3.2 for trifluoromethyl derivative ) indicate greater lipophilicity, favoring passive diffusion but reducing aqueous solubility.
Biological Activity
2-[(4-Methylbenzyl)sulfanyl]pyrimidine is a compound that belongs to the pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a sulfanyl group and a 4-methylbenzyl moiety. This unique structure is thought to contribute to its biological activity.
Antimicrobial Activity
Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study highlighted the synthesis of several pyrimidine derivatives, which demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Structure | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Similar Pyrimidine Derivative | E. coli | 12 | |
| Similar Pyrimidine Derivative | Pseudomonas aeruginosa | 10 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been widely studied. Research indicates that certain pyrimidines can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study on similar compounds demonstrated their ability to target cancer cell lines effectively .
Case Study: Anticancer Evaluation
A detailed evaluation of a closely related pyrimidine derivative revealed that it inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways linked to inflammation or cancer progression.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(4-Methylbenzyl)sulfanyl]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution reactions. For example, reacting 4-methylbenzyl thiol with a halogenated pyrimidine precursor (e.g., 2-chloropyrimidine) under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize oxidation of the sulfanyl group . Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%).
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : The pyrimidine ring protons appear as distinct singlets (δ 8.5–9.0 ppm). The 4-methylbenzyl group shows a singlet for the methyl group (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.3 ppm). The sulfanyl-linked CH₂ group resonates at δ 3.8–4.2 ppm .
- IR : A strong S–C stretch near 650–750 cm⁻¹ and C=N/C=C stretches (1500–1600 cm⁻¹) confirm the pyrimidine core .
Q. What crystallographic methods are used to resolve the compound’s structure?
Single-crystal X-ray diffraction (SCXRD) is standard. The SHELX suite (e.g., SHELXL) refines structures by modeling hydrogen bonding and torsional angles. For example, intramolecular N–H⋯N bonds and dihedral angles between aromatic rings can be analyzed to validate geometry .
Advanced Research Questions
Q. How can SHELXL refine high-resolution crystal structures of sulfanyl-pyrimidine derivatives, and what challenges arise?
SHELXL handles anisotropic displacement parameters and twin refinement. Key steps:
- Assign hydrogen atoms via riding models or difference Fourier maps.
- Use restraints for disordered sulfanyl or methyl groups.
- Validate via R-factor convergence (<5% discrepancy) and CCDC deposition .
Challenges : Twinning in low-symmetry crystals or weak diffraction from light atoms (e.g., sulfur) may require synchrotron radiation .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of sulfanyl-pyrimidine derivatives?
- Antimicrobial Activity : Chlorine or fluorine substituents enhance lipophilicity, improving membrane penetration (e.g., 4-chlorobenzyl analogs in show IC₅₀ < 10 μM against E. coli).
- Enzyme Inhibition : Pyrimidine rings with electron-withdrawing groups (e.g., -CF₃) increase binding affinity to kinases (e.g., EGFR inhibition in ). SAR studies require docking simulations (AutoDock) and in vitro assays (e.g., kinase profiling) .
Q. How to resolve contradictions in reported spectral data for sulfanyl-pyrimidine derivatives?
- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or pH variations. Compare data under standardized conditions (e.g., 500 MHz, 298 K).
- Validation : Cross-check with 2D NMR (HSQC, HMBC) to confirm coupling patterns and NOE experiments for spatial proximity .
Q. What alternative synthetic strategies exist for introducing sulfanyl groups to pyrimidine cores?
- Mitsunobu Reaction : Use DIAD/TPP to couple thiols to hydroxylated pyrimidines.
- Metal-Catalyzed Coupling : Pd-mediated cross-coupling (e.g., thiol-aryl bromide reactions) improves regioselectivity.
- Disulfide Reduction : React pyrimidine disulfides with NaBH₄ to generate free thiols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
